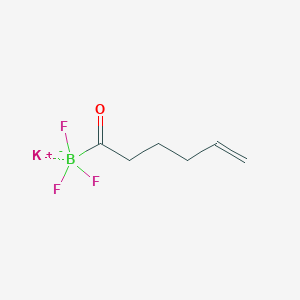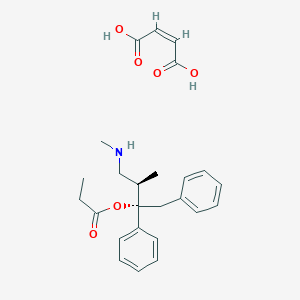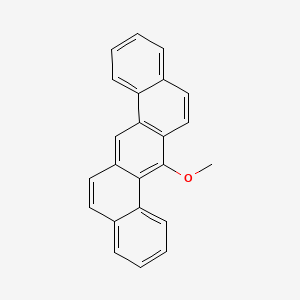
DIBENZ(a,h)ANTHRACENE, 7-METHOXY-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H14O. This compound is known for its unique structure, which includes a methoxy group attached to the dibenz[a,h]anthracene framework. PAHs like dibenz[a,h]anthracene are often studied for their environmental impact and potential health effects due to their presence in fossil fuels and combustion products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- typically involves the methoxylation of dibenz[a,h]anthracene. This can be achieved through various organic synthesis techniques, including:
Methoxylation Reaction: This involves the introduction of a methoxy group (-OCH3) to the dibenz[a,h]anthracene molecule. Common reagents for this reaction include methanol and a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: This method can also be used to introduce the methoxy group. It involves the reaction of dibenz[a,h]anthracene with methanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones and other oxygenated derivatives
Reduction: Simplified hydrocarbons
Substitution: Nitro derivatives
科学的研究の応用
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of PAHs on living organisms, including potential carcinogenic effects.
Medicine: Studies on its interactions with biological molecules contribute to the development of cancer research and toxicology.
Industry: It is used in the development of materials and processes that require specific PAH derivatives.
作用機序
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative stress and cellular damage. Key molecular targets include DNA and various enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
DIBENZ(a,h)ANTHRACENE: The parent compound without the methoxy group.
7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH with methyl groups attached.
BENZO(a)PYRENE: A well-known PAH with significant research on its carcinogenic properties.
Uniqueness
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to its parent compound and other PAHs. This modification can influence its solubility, metabolic pathways, and overall impact on biological systems.
特性
CAS番号 |
63041-72-5 |
|---|---|
分子式 |
C23H16O |
分子量 |
308.4 g/mol |
IUPAC名 |
14-methoxynaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3 |
InChIキー |
SMRBKGWEKMAGHV-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



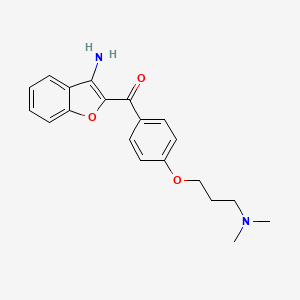
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
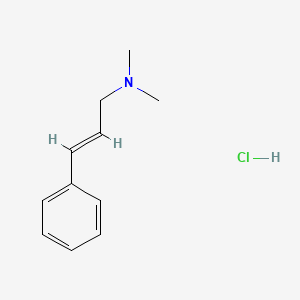
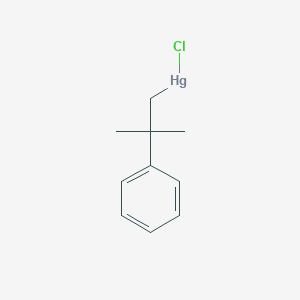
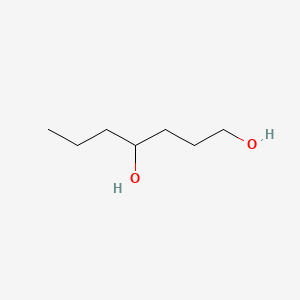
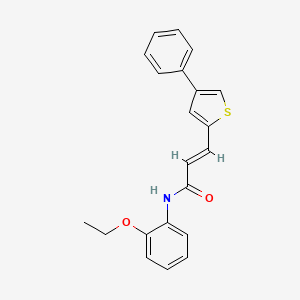
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
